

# Solubility of 4-Nitrophenyl trifluoromethanesulfonate in common organic solvents

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## Compound of Interest

Compound Name: 4-Nitrophenyl  
trifluoromethanesulfonate

Cat. No.: B095823

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An In-Depth Technical Guide to the Solubility of **4-Nitrophenyl Trifluoromethanesulfonate** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-nitrophenyl trifluoromethanesulfonate** (also known as 4-nitrophenyl triflate). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from its use in chemical synthesis and provides detailed experimental protocols for determining its solubility.

## Quantitative Solubility Data

Precise, numerically defined solubility data (e.g., in g/100 mL or mg/mL) for **4-nitrophenyl trifluoromethanesulfonate** in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, its use as a reagent in various chemical reactions provides strong indications of its solubility characteristics. The following table summarizes the available qualitative and inferred solubility information.

Solvent	Chemical Formula	Type	Solubility	Observations & Inferred Use
Methanol	CH <sub>3</sub> OH	Polar Protic	Soluble	Multiple chemical suppliers explicitly state its solubility in methanol.
Acetonitrile (MeCN)	CH <sub>3</sub> CN	Polar Aprotic	Soluble	Commonly used as a solvent in reactions involving 4-nitrophenyl triflate, such as in the synthesis of aryl triflates and palladium-catalyzed couplings, indicating sufficient solubility for reaction concentrations. <a href="#">[1]</a> <a href="#">[2]</a>
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	Nonpolar	Likely Soluble	Frequently used as a solvent for triflation reactions.
N,N-Dimethylformamide (DMF)	(CH <sub>3</sub> ) <sub>2</sub> NC(O)H	Polar Aprotic	Soluble	Employed as a solvent in palladium-catalyzed direct arylation of heteroaromatics using aryl

triflates, suggesting solubility.[3] Also used in the synthesis of trifluoromethylated aryl triflates.[4]

Tetrahydrofuran (THF)	C <sub>4</sub> H <sub>8</sub> O	Polar Aprotic	Likely Soluble	A common solvent for cross-coupling reactions.
1,4-Dioxane	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	Nonpolar	Likely Soluble	Used in combination with water for Suzuki-Miyaura cross-coupling reactions of aryl triflates.[1][5]
Toluene	C <sub>7</sub> H <sub>8</sub>	Nonpolar	Likely Soluble	Used in biphasic systems for the synthesis of aryl triflates.[6]
Water	H <sub>2</sub> O	Polar Protic	Insoluble	As an organic compound with a significant nonpolar aromatic component, it is expected to have very low solubility in water.

Note: The term "soluble" in this context generally implies that the compound can be dissolved to a concentration suitable for synthetic organic chemistry, typically in the range of 0.1 M to 1

M, although the exact solubility limit is not specified. For critical applications, experimental determination of solubility is strongly recommended.

## Experimental Protocols

The following are detailed methodologies for determining the solubility of **4-nitrophenyl trifluoromethanesulfonate**. These protocols can be adapted for various common organic solvents.

### General Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

- **4-Nitrophenyl trifluoromethanesulfonate**
- A selection of organic solvents (e.g., methanol, acetonitrile, dichloromethane, DMF, THF, ethyl acetate, hexane)
- Small test tubes or vials (e.g., 13x100 mm)
- Vortex mixer
- Spatula

Procedure:

- **Sample Preparation:** Into a clean, dry test tube, add approximately 25 mg of **4-nitrophenyl trifluoromethanesulfonate**.
- **Solvent Addition:** Add 0.5 mL of the chosen solvent to the test tube.
- **Mixing:** Vigorously agitate the mixture using a vortex mixer for 60 seconds.
- **Observation:** Visually inspect the solution.
  - **Soluble:** The solid completely dissolves, and the solution is clear.

- Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
- Insoluble: The solid does not appear to dissolve.
- Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.
- Classification:
  - Very Soluble: Dissolves in  $\leq 1$  mL of solvent.
  - Soluble: Dissolves in  $> 1$  mL to 3 mL of solvent.
  - Insoluble: Does not fully dissolve in 3 mL of solvent.

## Protocol for Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

- **4-Nitrophenyl trifluoromethanesulfonate**
- Selected organic solvent
- Sealed vials (e.g., screw-cap vials with PTFE septa)
- Temperature-controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance

#### Procedure:

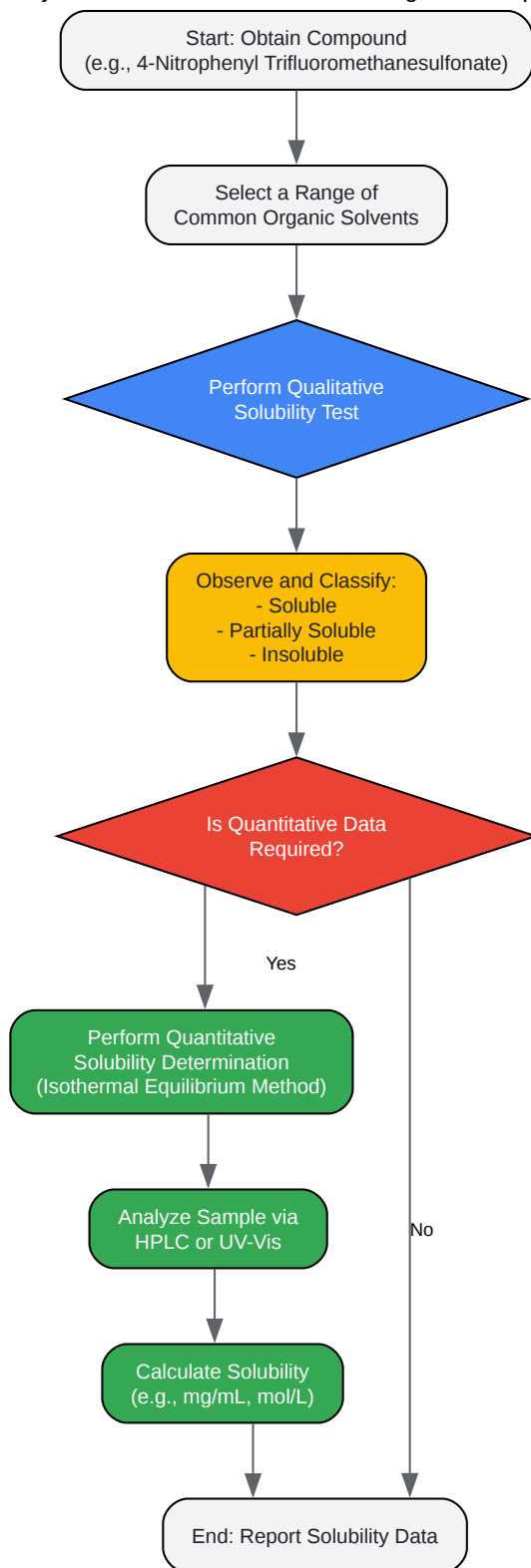
- Preparation of Saturated Solution:
  - Add an excess amount of **4-nitrophenyl trifluoromethanesulfonate** to a sealed vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.
  - Seal the vial tightly.
- Equilibration:
  - Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
  - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation:
  - After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
  - For finer separation, centrifuge the vial at a moderate speed to pellet the undissolved solid.
- Sample Analysis:
  - Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
  - Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
  - Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of **4-nitrophenyl trifluoromethanesulfonate**.
- Calculation:

- Calculate the original concentration in the saturated solution, accounting for the dilution factor.
- Express the solubility in desired units, such as mg/mL or mol/L.

## Mandatory Visualization

The following diagram illustrates a logical workflow for assessing the solubility of a compound like **4-nitrophenyl trifluoromethanesulfonate**.

## Solubility Assessment Workflow for an Organic Compound

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Caption: Workflow for determining the solubility of an organic compound.



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